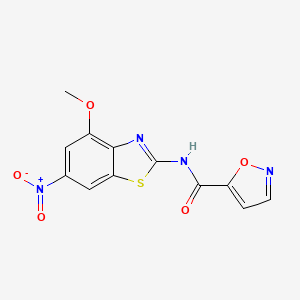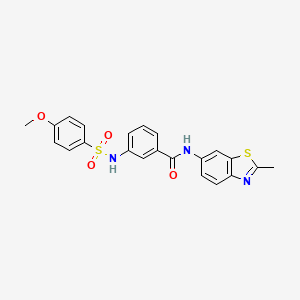![molecular formula C18H17N3O2S2 B3309387 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide CAS No. 941952-51-8](/img/structure/B3309387.png)
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
Übersicht
Beschreibung
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The methoxyphenyl group can be introduced via nucleophilic substitution reactions, while the pyridine ring is often incorporated through coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential as an antimicrobial, antifungal, or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or form hydrogen bonds, while the methoxyphenyl and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its cytotoxic activity.
Uniqueness
What sets 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide apart is its unique combination of functional groups, which can confer a distinct set of biological activities and chemical reactivity. The presence of both a methoxyphenyl group and a pyridine ring, along with the thiazole ring, allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-14-4-6-15(7-5-14)24-10-8-17(22)21-18-20-16(12-25-18)13-3-2-9-19-11-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSDJHXNIHBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B3309304.png)
![N-(2-methoxyphenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B3309305.png)
![N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B3309316.png)
![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B3309328.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B3309343.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B3309349.png)

![2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3309376.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide](/img/structure/B3309384.png)
![2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B3309388.png)



![N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3309411.png)
